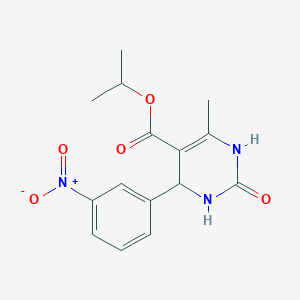

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

描述

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- Role : By inhibiting these channels, it reduces transmembrane calcium influx, leading to vasodilation and decreased blood pressure .

Target of Action

Mode of Action

生物活性

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a nitrophenyl group. Its potential applications span medicinal chemistry, materials science, and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O5 |

| Molecular Weight | 319.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | KJWRCLGUELYADF-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield high purity and yield. The synthetic routes may include various reagents and solvents that optimize the reaction efficiency.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. Studies indicate its efficacy against various cancer cell lines, including:

- Human Lung Carcinoma (A549)

- Hepatocellular Carcinoma (HepG2)

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and upregulation of cell cycle inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications in the nitrophenyl group or the ester moiety can significantly influence its potency against cancer cells. For instance:

| Modification | Effect on Activity |

|---|---|

| Nitrophenyl position | Altered binding affinity |

| Ester group variation | Changes in solubility and bioavailability |

Other Biological Activities

In addition to antitumor effects, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest it may possess broad-spectrum antimicrobial properties.

- Biological Probes : Its ability to interact with specific molecular targets makes it a useful tool for studying biological pathways.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell lines .

Case Study 2: Mechanistic Insights

A mechanistic study conducted by Smith et al. (2020) explored the apoptotic pathways activated by this compound. The findings revealed that the compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, including human lung and hepatocellular carcinoma cells. The mechanism of action involves the induction of apoptosis through the activation of caspase-dependent pathways and the enhancement of cell cycle inhibitors .

Table 1: Antitumor Efficacy Against Cancer Cell Lines

Other Pharmacological Activities

In addition to its antitumor effects, this compound has been investigated for other pharmacological activities such as anti-inflammatory and antimicrobial effects. These properties make it a candidate for further development in drug design.

Materials Science

The unique structural characteristics of this compound render it suitable for applications in materials science. Its potential use in developing novel materials with specific electronic or optical properties has been highlighted in recent studies. The compound's ability to undergo various chemical reactions allows for modifications that can tailor its properties for specific applications .

Table 2: Potential Applications in Materials Science

| Application Type | Description |

|---|---|

| Electronic Materials | Development of conductive polymers |

| Optical Devices | Use in photonic applications |

| Sensor Technology | Integration into chemical sensors |

Biological Research

This compound serves as a valuable probe in biological research. Its interactions with specific molecular targets facilitate the study of various biological pathways. For instance, its role in modulating signaling pathways involved in cancer progression has been documented .

Case Studies

-

Study on Apoptosis Induction

A study conducted on human lung cancer cells demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. This shift promoted apoptosis through mitochondrial pathways. -

Material Development Research

Researchers have explored the use of this compound in creating new polymeric materials with enhanced electrical conductivity. The incorporation of the compound into polymer matrices showed improved performance in electronic applications compared to traditional materials.

属性

IUPAC Name |

propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-8(2)23-14(19)12-9(3)16-15(20)17-13(12)10-5-4-6-11(7-10)18(21)22/h4-8,13H,1-3H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLOBPWBPRYOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。